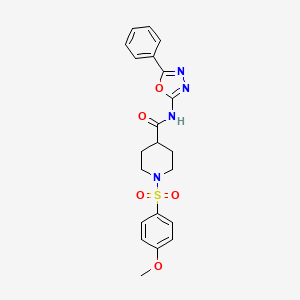

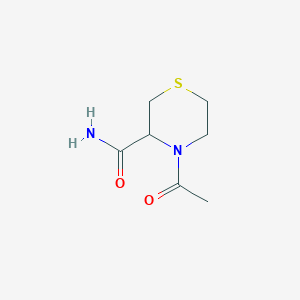

4-Acetylthiomorpholine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetylthiomorpholine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

科学的研究の応用

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are a class of compounds that play a crucial role in managing neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Research on acetylcholinesterase inhibitors focuses on understanding their pharmacology, toxicology, and therapeutic applications, highlighting the significance of compounds that can act on this enzyme (Čolović et al., 2013).

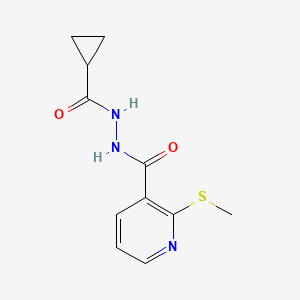

Anticonvulsant Activity

A study on the anticonvulsant activity of carboxamide analogs, including acetylcholinesterase inhibitors, revealed that these compounds could offer protection against seizures induced by pentylenetetrazole in mice. This suggests a potential application of such compounds in treating seizure disorders (Ahmad et al., 2019).

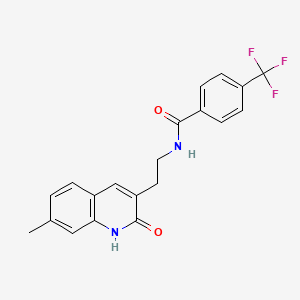

Antioxidant and Antinociceptive Activities

The synthesis and evaluation of novel phenoxy acetyl carboxamides for their antioxidant and antinociceptive activities indicate that these compounds can scavenge free radicals and exhibit pain-relieving properties in animal models. This research opens avenues for developing new therapeutic agents for managing oxidative stress and pain (Manjusha et al., 2022).

Enzyme Degradation of Neuromodulatory Fatty-Acid Amides

Studies on enzymes that degrade fatty-acid amides, such as oleamide, provide insights into the biological mechanisms that terminate the action of these neuromodulatory molecules. Understanding how these enzymes work can lead to new treatments for disorders related to neurotransmitter imbalances (Cravatt et al., 1996).

CFTR Potentiator for Cystic Fibrosis

Research on CFTR potentiators, such as VX-770 (ivacaftor), demonstrates the potential of certain compounds to improve the function of the CFTR protein in cystic fibrosis patients. This highlights the application of chemical compounds in treating genetic disorders by targeting specific cellular mechanisms (Hadida et al., 2014).

Opioid Receptor Antagonism

JDTic, a kappa-opioid receptor antagonist, has been studied for its potential to mitigate opioid abuse by reducing withdrawal symptoms without affecting opioid-induced stereotypy or body weight loss. This research is critical for developing therapies for opioid addiction (Carroll et al., 2005).

作用機序

Target of Action

It’s known that carboxamide derivatives have been studied extensively for their inhibitory properties against various enzymes and proteins . The presence of a carboxamide moiety in these derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Mode of Action

The mode of action of 4-Acetylthiomorpholine-3-carboxamide is likely related to its interaction with its targets. The carboxamide moiety in the compound can form hydrogen bonds with its target enzymes or proteins, which can inhibit their activity . This interaction can result in changes to the function of these targets, potentially altering biochemical processes within the cell.

Biochemical Pathways

It’s known that carboxamide derivatives can interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .

特性

IUPAC Name |

4-acetylthiomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGUICQKCOGDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSCC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2745153.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)

![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)

![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)